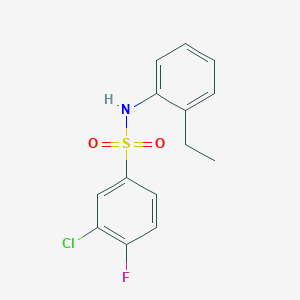
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by the presence of a benzenesulfonamide core with chloro, ethylphenyl, and fluoro substituents, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- typically involves the sulfonation of benzene followed by the introduction of the chloro, ethylphenyl, and fluoro groups. The process can be summarized as follows:
Sulfonation: Benzene is treated with chlorosulfonic acid to form benzenesulfonyl chloride.
Substitution: The benzenesulfonyl chloride undergoes a nucleophilic substitution reaction with 3-chloro-4-fluoroaniline to form the intermediate product.
Coupling: The intermediate product is then coupled with 2-ethylphenylamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-methoxy-
- Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-methyl-
Uniqueness
Benzenesulfonamide, 3-chloro-N-(2-ethylphenyl)-4-fluoro- is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its methoxy and methyl counterparts. The fluoro group can enhance the compound’s stability and increase its binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
920527-35-1 |
|---|---|
Molekularformel |
C14H13ClFNO2S |
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
3-chloro-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO2S/c1-2-10-5-3-4-6-14(10)17-20(18,19)11-7-8-13(16)12(15)9-11/h3-9,17H,2H2,1H3 |
InChI-Schlüssel |
YXXODKDJDAYYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


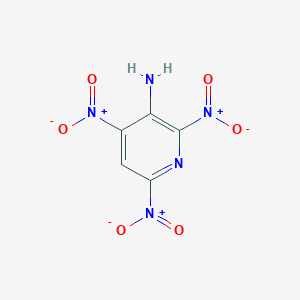
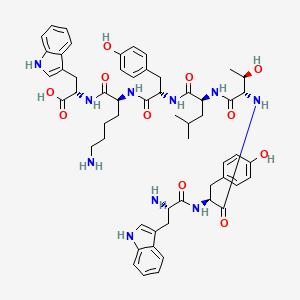
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)
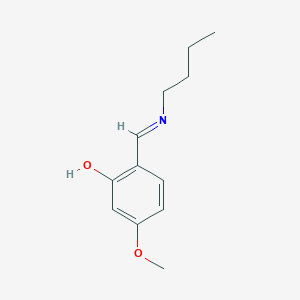
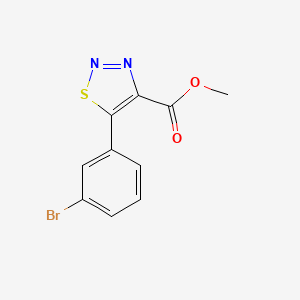
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
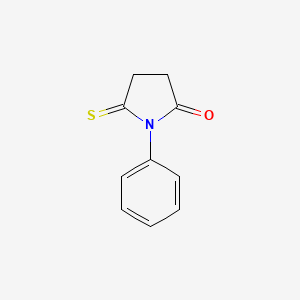
![4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14175581.png)
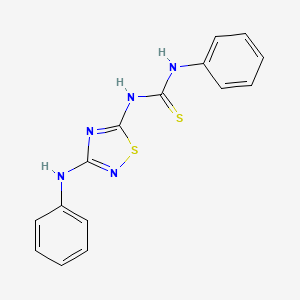
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![3,4-Dibromo-1-ethenyl-5-[(prop-2-en-1-yl)sulfanyl]-1H-pyrazole](/img/structure/B14175613.png)
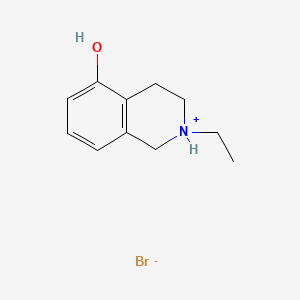
![1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene](/img/structure/B14175631.png)
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
